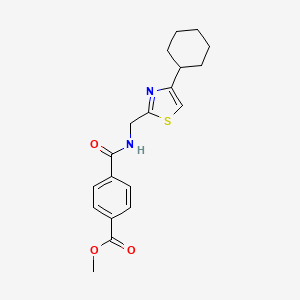

Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(4-cyclohexyl-1,3-thiazol-2-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-24-19(23)15-9-7-14(8-10-15)18(22)20-11-17-21-16(12-25-17)13-5-3-2-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAJYGCAONPNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of 4-cyclohexylthiazol-2-amine with an appropriate carbonyl compound under acidic conditions. The resulting intermediate is then reacted with methyl benzoate in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction can produce corresponding alcohols.

Scientific Research Applications

Chemistry: In chemistry, Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate is used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound include its use as a probe in biochemical assays to study enzyme activities and metabolic pathways. Its structural similarity to natural substrates allows it to interact with various biological targets.

Medicine: In medicine, this compound has shown potential as an anti-inflammatory and analgesic agent. Its ability to modulate biological pathways makes it a candidate for the development of new therapeutic drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The cyclohexyl group enhances the compound's stability and bioavailability, contributing to its efficacy.

Comparison with Similar Compounds

The following analysis compares Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate with structurally related benzoate derivatives, focusing on molecular features, synthesis, and functional properties.

Structural Features

Table 1: Structural Comparison of Benzoate Derivatives

Key Observations :

- Thiazole vs. Quinoline/Quinazoline: The target compound’s thiazole ring (electron-deficient due to sulfur and nitrogen) contrasts with the electron-rich quinoline/quinazoline systems in C1 and . This difference may influence binding affinity in biological targets, such as kinases or PDE4 enzymes .

Key Observations :

- Synthetic Routes : The target compound likely requires multi-step synthesis involving (i) thiazole ring formation, (ii) carbamoylation, and (iii) esterification, analogous to methods in .

- Characterization : Similar compounds (e.g., C1–C7) rely on NMR and HRMS for structural validation, suggesting these techniques would apply to the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step organic reactions:

Ester Formation : Methylation of the benzoic acid derivative to form the benzoate ester.

Carbamoylation : Coupling the cyclohexylthiazole moiety to the benzoate via a carbamoyl linker using reagents like carbodiimides (e.g., DCC or EDC) under anhydrous conditions .

Purification : Column chromatography or recrystallization to isolate the final product.

- Optimization : Control reaction parameters such as temperature (e.g., 0–25°C for carbamoylation), solvent choice (e.g., DMF or THF for polar intermediates), and stoichiometric ratios of reagents to minimize side reactions .

Q. How can the crystal structure of this compound be determined, and what insights does it provide into its material properties?

- Methodology : X-ray diffraction (XRD) is the gold standard. Single crystals are grown via slow evaporation in solvents like ethanol or acetonitrile. Data collection and refinement using software like SHELXL or Olex2 .

- Insights : Crystal packing analysis reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence solubility, stability, and potential co-crystallization strategies for material design .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify functional groups (e.g., ester, carbamoyl) and regiochemistry .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

- Methodology :

Target Selection : Identify biological targets (e.g., enzymes, receptors) based on structural analogs (e.g., thiazole-containing inhibitors) .

Docking Simulations : Use software like AutoDock Vina to model ligand-receptor interactions. Key parameters include binding energy (ΔG) and hydrogen-bonding patterns .

Validation : Compare predictions with experimental assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound's reactivity?

- Approaches :

- Multi-Technique Validation : Cross-validate NMR, XRD, and computational data to confirm reaction pathways .

- Kinetic Studies : Monitor reaction intermediates via time-resolved spectroscopy or LC-MS to identify unanticipated side reactions .

- DFT Calculations : Use density functional theory to model transition states and compare with experimental activation energies .

Q. How does the thiazole ring influence the compound's chemical reactivity and interaction with biological targets?

- Reactivity : The thiazole’s electron-deficient nitrogen participates in nucleophilic substitutions (e.g., SNAr reactions), while the sulfur atom enhances π-acceptor properties, stabilizing metal complexes .

- Biological Interactions : The thiazole ring mimics natural heterocycles (e.g., thiamine), enabling competitive inhibition of enzymes like kinases or proteases. Structural analogs show antimicrobial and anticancer activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.